3,3-Dimethyl-2-oxopentanoic acid
Description
Contextualization within Branched-Chain Alpha-Keto Acid Chemistry
3,3-Dimethyl-2-oxopentanoic acid belongs to the family of branched-chain alpha-keto acids (BCKAs). BCKAs are characterized by a carboxylic acid group and a ketone functional group at the alpha position (the carbon adjacent to the carboxyl group), with a branched hydrocarbon chain. Other prominent members of this class include 3-methyl-2-oxovaleric acid, the alpha-keto analogue of isoleucine, and 3,3-dimethyl-2-oxobutanoic acid. nih.govnih.govbldpharm.com These compounds are crucial intermediates in the metabolic pathways of branched-chain amino acids (BCAAs) like leucine (B10760876), isoleucine, and valine. nih.govbiosynth.com
The study of this compound provides valuable insights into the broader behavior and function of BCKAs. Its metabolism is intertwined with that of other BCAAs, and it has been investigated for its potential reductive amination activity with amino acids such as phenylalanine and leucine. biosynth.com Understanding the chemistry of this specific BCKA helps to elucidate the enzymatic processes and metabolic fates of this entire class of compounds.
Significance in Biochemical and Synthetic Investigations
In the realm of biochemistry, this compound is recognized as a metabolite. biosynth.com Research into its biochemical role often involves its interaction with enzymes and its participation in metabolic pathways. For instance, studies have explored its ability to be reduced by enzymes to form 3,3-dimethyl-2-oxovaleric acid. biosynth.com Such investigations are crucial for understanding metabolic disorders where the breakdown of branched-chain amino acids is impaired.
From a synthetic chemistry perspective, this compound and its derivatives are of interest as building blocks for more complex molecules. The presence of both a ketone and a carboxylic acid group provides multiple reaction sites for chemical modifications. Recent studies have demonstrated the use of related oxopentanoic acid derivatives in manganese-catalyzed C-C coupling reactions, highlighting the synthetic utility of this class of compounds. acs.orgacs.org The sodium salt of the related 3-methyl-2-oxopentanoic acid is also utilized in chemical synthesis studies. sigmaaldrich.cnsigmaaldrich.com
Structural Characteristics and Isomeric Considerations for Research Focus
The defining structural feature of this compound is the presence of two methyl groups on the third carbon atom of the pentanoic acid backbone, along with a ketone at the second carbon. This specific arrangement of functional groups and substituents dictates its chemical reactivity and physical properties.
| Property | Value |
| Molecular Formula | C7H12O3 |
| Molecular Weight | 144.17 g/mol |
| IUPAC Name | This compound |
| CAS Number | 34906-91-7 |
This data is compiled from multiple sources. guidechem.comnih.govchemsrc.com
Isomerism is an important consideration in the study of this compound. For example, 4,4-Dimethyl-2-oxopentanoic acid is a structural isomer with a different arrangement of the dimethyl groups. guidechem.com Furthermore, the related compound 3-methyl-2-oxopentanoic acid can exist as enantiomers, (S)-3-methyl-2-oxopentanoic acid and (R)-3-methyl-2-oxovaleric acid, which can have different biological activities. nih.gov Research focusing on this compound must consider the potential for such isomeric variations and their impact on experimental outcomes.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethyl-2-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-4-7(2,3)5(8)6(9)10/h4H2,1-3H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOLHWPXPFEYAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401301409 | |
| Record name | 3,3-Dimethyl-2-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401301409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34906-91-7 | |
| Record name | 3,3-Dimethyl-2-oxopentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34906-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dimethyl-2-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401301409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Methodologies for Chemical Synthesis and Derivatization of 3,3 Dimethyl 2 Oxopentanoic Acid
Chemical Synthesis Pathways
The creation of 3,3-Dimethyl-2-oxopentanoic acid can be approached through various synthetic routes. Key methods focus on efficiently building the carbon backbone and introducing the required carbonyl and carboxyl functionalities.
A primary and effective strategy for constructing the carbon skeleton of α-keto acids involves the use of organometallic reagents with oxalate derivatives. researchgate.netresearchgate.netgoogle.com The most direct application for synthesizing this compound is the reaction of a suitable Grignard reagent with a dialkyl oxalate, such as diethyl oxalate.
Specifically, the 1,1-dimethylpropylmagnesium halide Grignard reagent is required. This reagent is prepared from 2-halo-2-methylbutane. The nucleophilic Grignard reagent attacks one of the electrophilic carbonyl carbons of the diethyl oxalate. A subsequent acidic workup hydrolyzes the intermediate ester to yield the final α-keto acid. google.com The reaction must be carefully controlled, particularly at low temperatures, to prevent a second addition of the Grignard reagent to the newly formed keto group. researchgate.netresearchgate.net
Table 1: Grignard-Based Synthesis of α-Keto Acid Skeleton
| Reactant 1 | Reactant 2 | Key Transformation | Product |
|---|---|---|---|
| 1,1-dimethylpropylmagnesium halide | Diethyl oxalate | Nucleophilic acyl substitution | Ethyl 3,3-dimethyl-2-oxopentanoate |
This interactive table outlines the key steps in the Grignard-based approach to forming the carbon skeleton of the target molecule.
Other general methods for α-keto acid synthesis include the acid-catalyzed hydrolysis of acyl cyanides and umpolung strategies starting from aldehydes, though the Grignard approach offers a more direct route for this particular substituted pentanoic acid derivative. google.com
An alternative synthetic approach involves a sequence of halogenation, hydrolysis, and oxidation reactions starting from a suitable ketone precursor. This strategy is exemplified by the synthesis of the structurally similar 3,3-dimethyl-2-oxobutyric acid, which is prepared from dichloropinacolone through hydrolysis and subsequent oxidation. researchgate.net
By analogy, a plausible route to this compound would begin with 3,3-dimethyl-2-pentanone. The α-carbon can be di-halogenated, for example, using sulfuryl chloride or other chlorinating agents, to yield 2,2-dichloro-3,3-dimethylpentane. Subsequent hydrolysis of the gem-dihalide under basic or acidic conditions would generate the α-keto acid. The mechanism involves the formation of an intermediate gem-halohydrin which eliminates HX to form an acyl halide, which is then rapidly hydrolyzed to the carboxylic acid.
Catalysis plays a crucial role in optimizing the synthesis of α-keto acids, particularly in oxidation steps. For instance, a patented process for the preparation of 3,3-dimethyl-2-oxobutyric acid involves the oxidation of the corresponding α-hydroxy acid (3,3-dimethyl-2-hydroxybutyric acid) using a palladium catalyst. google.com
This process is conducted in a basic aqueous medium with oxygen as the oxidant. The efficiency of the palladium catalyst is significantly enhanced by the presence of bismuth or bismuth compounds as a co-catalyst. google.com This catalytic system could be directly applied to the synthesis of this compound from its precursor, 3,3-dimethyl-2-hydroxypentanoic acid. The catalytic cycle involves the oxidation of the alcohol to a ketone by the Pd(II) species, which is reduced to Pd(0). The bismuth co-catalyst facilitates the re-oxidation of Pd(0) back to the active Pd(II) state by oxygen.
Table 2: Catalytic Oxidation for α-Keto Acid Synthesis
| Substrate | Oxidant | Catalyst System | Product |
|---|
This interactive table details the components of a catalytic oxidation reaction for producing α-keto acids.
Synthesis of Research-Relevant Derivatives and Analogues
Modifications of the carboxylic acid and keto groups of this compound are essential for creating derivatives used in various research applications, such as enzyme inhibition studies or as metabolic probes.
The carboxylic acid group of this compound can be readily converted into esters. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (like sulfuric acid or tosic acid), is a common method. Due to the steric hindrance posed by the adjacent 3,3-dimethyl group, the reaction may require longer reaction times or more forceful conditions compared to unhindered carboxylic acids.
Alternatively, esterification can be achieved under milder conditions by first converting the carboxylic acid to a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride), followed by reaction with the desired alcohol. Another method involves the reaction of the carboxylate salt with an alkyl halide (e.g., methyl iodide or ethyl bromide).
The keto group at the C2 position is a key site for chemical modification. One important transformation is reductive amination, where the keto group is converted into an amine. This reaction typically proceeds by treating the α-keto acid with ammonia (B1221849) or a primary amine to form an intermediate imine, which is then reduced in situ using a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. This pathway is a synthetic route to α-amino acids. This compound has been shown to have reductive amination activity. biosynth.com
Another fundamental transformation is the reduction of the keto group to a secondary alcohol, yielding 3,3-dimethyl-2-hydroxypentanoic acid. This can be accomplished using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent is critical, as LiAlH₄ would also reduce the carboxylic acid group unless it is first protected, for example, as an ester.
Chemoenzymatic and Biocatalytic Approaches to this compound and Related Structures
The convergence of chemical and enzymatic methodologies offers powerful strategies for the synthesis of complex molecules like this compound and its derivatives. These approaches leverage the high selectivity and efficiency of enzymes, often in concert with traditional chemical transformations, to achieve high yields and stereoselectivity under mild reaction conditions.
Enzymatic cascade reactions, where multiple enzymatic steps are performed in a single pot, represent an elegant and efficient strategy for the synthesis of α-keto acids. These cascades can be designed to be self-sufficient in terms of cofactor regeneration, which is a crucial aspect for the economic feasibility of industrial-scale biocatalysis.
A plausible enzymatic cascade for the production of this compound can be conceptualized based on the well-established synthesis of its close structural analog, 3,3-dimethyl-2-oxobutanoic acid (also known as trimethylpyruvate), the precursor for the non-natural amino acid L-tert-leucine. This process typically involves a leucine (B10760876) dehydrogenase (LDH) and a cofactor regeneration system. Leucine dehydrogenases are NAD(H)-dependent enzymes that catalyze the reversible oxidative deamination of L-amino acids to their corresponding α-keto acids. nih.govmdpi.com
In such a cascade, an L-amino acid precursor to this compound would be deaminated by a suitable leucine dehydrogenase. The NADH produced in this oxidative step can be regenerated to NAD+ by a coupled enzyme, such as a glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), which simultaneously converts a co-substrate (e.g., glucose to gluconolactone or formate to carbon dioxide). nih.govmdpi.com This cyclic process drives the equilibrium towards the formation of the desired α-keto acid.
Whole-cell biocatalysts, typically engineered strains of Escherichia coli, are often employed for these cascades. These systems can be designed to co-express both the primary synthesis enzyme (e.g., leucine dehydrogenase) and the cofactor regeneration enzyme (e.g., glucose dehydrogenase), providing a robust and contained catalytic system. For the synthesis of L-tert-leucine from trimethylpyruvate, productivities of up to 2.39 g L⁻¹ h⁻¹ with a yield of 96.1% have been reported using a fed-batch strategy with a whole-cell biocatalyst co-expressing leucine dehydrogenase and glucose dehydrogenase. mdpi.com
| Enzyme System Component | Function in the Cascade | Example from Analogue Synthesis |
| Leucine Dehydrogenase (LDH) | Catalyzes the oxidative deamination of the amino acid precursor to the α-keto acid. | LDH from Pseudomonas balearica used for L-tert-leucine production. mdpi.com |
| Cofactor | Nicotinamide adenine dinucleotide (NAD+/NADH) acts as an electron carrier. | NAD(H) is essential for the dehydrogenase activities. nih.gov |
| Cofactor Regeneration Enzyme | Regenerates the oxidized cofactor (NAD+) to allow for continuous reaction. | Glucose Dehydrogenase (GDH) from Bacillus megaterium or Formate Dehydrogenase (FDH). nih.govmdpi.com |
| Co-substrate | Substrate for the regeneration enzyme. | Glucose (for GDH) or Formate (for FDH). nih.govmdpi.com |
| Biocatalyst Form | Can be isolated enzymes or whole-cell systems. | Recombinant E. coli co-expressing LDH and GDH. mdpi.com |
Biocatalysis is particularly advantageous for the synthesis of chiral molecules. The stereoselective synthesis of analogues of this compound, such as its corresponding α-hydroxy and α-amino acids, can be achieved with high enantiomeric excess using various enzyme classes.
α-Hydroxy Acid Analogues: The stereoselective reduction of the keto group of this compound can yield chiral 3,3-dimethyl-2-hydroxypentanoic acid. This transformation is typically catalyzed by ketoreductases (KREDs) or carbonyl reductases, which are often NADPH-dependent. These enzymes can exhibit high stereoselectivity, producing either the (R)- or (S)-enantiomer of the α-hydroxy acid, depending on the specific enzyme used. The development of enzyme libraries and protein engineering techniques has expanded the substrate scope and stereoselectivity of these enzymes, making them powerful tools for the synthesis of chiral building blocks. One-pot multistep enzymatic oxidation of alcohols to aldehydes followed by their carboligation to chiral α-hydroxy ketones has been demonstrated as a green biocatalytic approach. rsc.org
α-Amino Acid Analogues: The reductive amination of this compound can produce the corresponding chiral α-amino acid, 3,3-dimethyl-2-aminopentanoic acid. Leucine dehydrogenases, which catalyze the reversible deamination of amino acids, are excellent candidates for this transformation. nih.gov In the reductive direction, LDH utilizes NADH and ammonia to convert the α-keto acid into the corresponding L-amino acid with high stereoselectivity. Studies on the substrate specificity of leucine dehydrogenase from Bacillus cereus have shown its activity towards aliphatic α-keto acids, including the structurally similar 3,3-dimethyl-2-oxobutanoic acid. nih.gov This indicates a high probability of activity towards this compound for the synthesis of its L-amino acid analogue.
| Enzyme Class | Transformation | Product Analogue | Key Features |
| Ketoreductases (KREDs)/Carbonyl Reductases | Stereoselective reduction of the ketone group. | Chiral 3,3-dimethyl-2-hydroxypentanoic acid. | High enantioselectivity (often >99% ee), dependent on enzyme choice. |
| Leucine Dehydrogenase (LDH) | Stereoselective reductive amination of the ketone group. | Chiral 3,3-dimethyl-2-aminopentanoic acid (typically L-enantiomer). | High stereoselectivity, requires a cofactor regeneration system for preparative scale. |
The application of these chemoenzymatic and biocatalytic methods provides access to this compound and its valuable chiral derivatives, which can serve as important building blocks in the synthesis of pharmaceuticals and other fine chemicals.
Iii. Biochemical Pathways and Enzymatic Interactions Involving 3,3 Dimethyl 2 Oxopentanoic Acid
Role in Valine Metabolism and Related Branched-Chain Keto Acid Metabolism
3,3-Dimethyl-2-oxopentanoic acid is recognized as a metabolite within the intricate network of branched-chain amino acid (BCAA) metabolism, specifically related to the catabolism of valine. biosynth.com The metabolism of BCAAs, including valine, leucine (B10760876), and isoleucine, is a crucial process in various tissues, with the kidney playing a significant role due to its high activity of the necessary enzymes. nih.govnih.gov The initial step in the breakdown of these amino acids is a transamination reaction, which converts the amino acid to its corresponding α-keto acid. In the case of valine, this process yields α-ketoisovalerate (3-methyl-2-oxobutanoate). nih.govnih.gov
While this compound is a structural analog of these naturally occurring branched-chain α-keto acids, its direct formation from valine is not the primary metabolic route. Instead, its presence often signifies alternative or perturbed metabolic states. The core of BCAA metabolism involves the action of two key enzymes: branched-chain amino acid aminotransferase (BCAT) and the branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.govnih.gov Studies on isolated perfused rat kidneys have demonstrated that the rates of transamination of BCAAs can exceed their rates of oxidation, leading to the release of branched-chain α-keto acids into the perfusate. nih.govnih.gov This balance is influenced by the substrate concentrations of the amino acids and their corresponding keto acids. nih.govnih.gov
Enzymatic Interconversions and Metabolite Transformations
The metabolism of this compound involves enzymatic transformations that parallel those of other branched-chain α-keto acids. A key transformation is its reduction to form 3,3-dimethyl-2-hydroxyvaleric acid. biosynth.com This conversion is analogous to the reduction of other α-keto acids to their corresponding α-hydroxy acids, a reaction that can occur under conditions of high α-keto acid accumulation, such as in maple syrup urine disease (MSUD), a disorder characterized by a deficiency in the BCKDH complex. nih.gov
Furthermore, the transamination process is a reversible reaction. In isolated perfused kidney studies, increasing the concentration of 3-methyl-2-oxobutanoate (B1236294) (the α-keto acid of valine) led to an increase in the perfusate concentration of valine, indicating the occurrence of re-amination. nih.govnih.gov This suggests that this compound could potentially undergo similar enzymatic interconversions, being both a product of transamination and a substrate for re-amination, depending on the metabolic context and the availability of amino group donors.
Reductive Amination Pathways
Reductive amination represents a significant pathway for the conversion of α-keto acids into amino acids. This compound has been shown to participate in reductive amination reactions. biosynth.com This process involves the direct conversion of the keto group into an amino group, typically utilizing an ammonia (B1221849) source and a reducing agent. While specific enzymes catalyzing the direct reductive amination of this compound in vivo are not extensively characterized, the chemical principle is well-established and is a key route in the synthesis of amino acids. For instance, studies have demonstrated the potential for reductive amination of this compound with phenylalanine and leucine, suggesting a possible role in the synthesis of other amino acids. biosynth.com
Interactions with Enzyme Systems
The structural similarity of this compound to endogenous branched-chain α-keto acids allows it to interact with various enzyme systems involved in their metabolism.
Substrate Specificity and Kinetic Analysis with Relevant Dehydrogenases
The branched-chain α-keto acid dehydrogenase (BCKDH) complex is a critical enzyme in the catabolism of branched-chain α-keto acids. Studies on the metabolism of valine and its corresponding keto acid, 3-methyl-2-oxobutanoate, in isolated perfused rat kidneys indicate that the keto acid originating from the transamination of intracellular valine has more direct access to the BCKDH complex than the keto acid supplied from the extracellular perfusate. nih.govnih.gov This suggests a channeling mechanism within the metabolic pathway.
| Perfusate 3-Methyl-2-oxobutanoate (mM) | Oxidation Rate (nmol/min per g wet wt.) | Valine Release (nmol/min per g wet wt.) | Isoleucine Release (nmol/min per g wet wt.) | Leucine Release (nmol/min per g wet wt.) |
| 0.1 | 15.6 ± 1.2 | 3.4 ± 0.5 | 4.1 ± 0.6 | 5.2 ± 0.7 |
| 0.5 | 78.2 ± 6.5 | 15.8 ± 1.9 | 18.9 ± 2.1 | 23.5 ± 2.8 |
| 1.0 | 155.1 ± 12.3 | 30.1 ± 3.4 | 35.6 ± 3.9 | 44.1 ± 5.1 |
| Data derived from studies on isolated perfused rat kidney and represent the complex interplay of branched-chain amino and keto acid metabolism. nih.govnih.govcore.ac.uk |
Studies of Transaminase Activity
Branched-chain amino acid aminotransferases (BCATs) catalyze the reversible transamination of branched-chain amino acids to their corresponding α-keto acids. High concentrations of leucine have been shown to stimulate the activity of metabolic enzymes, leading to enhanced catabolism of valine and a reduction in its serum concentration. researchgate.net This is due to competition for the BCAT enzyme. researchgate.net Given its structure, this compound could potentially act as a substrate or inhibitor for BCATs. The transamination rates are generally higher than the oxidation rates at near-physiological concentrations of branched-chain amino and keto acids, as observed in perfused kidney studies. nih.govnih.gov The following table shows the rates of transamination and oxidation of valine at different perfusate concentrations.
| Perfusate Valine (mM) | Transamination Rate (nmol/min per g wet wt.) | Oxidation Rate (nmol/min per g wet wt.) |
| 0.2 | 25.4 ± 2.1 | 5.8 ± 0.6 |
| 0.5 | 61.2 ± 5.3 | 28.9 ± 3.1 |
| 1.0 | 118.9 ± 10.7 | 115.2 ± 12.4 |
| Data from studies on isolated perfused rat kidney illustrating the relationship between transamination and oxidation of valine. nih.govnih.govcore.ac.uk |
Enzymatic Reduction Mechanisms
The reduction of α-keto acids to their corresponding α-hydroxy acids is a known metabolic process. This compound can be enzymatically reduced to form 3,3-dimethyl-2-hydroxyvaleric acid. biosynth.com This reduction is likely catalyzed by a dehydrogenase or reductase. While the specific enzyme responsible for this reduction in relation to this compound is not definitively identified, various oxidoreductases are known to act on keto acids. For example, in the context of drug synthesis, alcohol dehydrogenases (ADHs) have been engineered to reduce bulky poly-functionalized keto-substrates to their corresponding alcohols with high enantioselectivity. nih.gov This demonstrates the broad substrate tolerance that can be found within this class of enzymes.
Biosynthetic Considerations for this compound
The precise biosynthetic pathway of this compound has not been fully elucidated in the scientific literature. However, based on its chemical structure and its relationship to known metabolic pathways, a putative biosynthetic route can be proposed. The compound is a C7 α-keto acid, and its formation is likely linked to the metabolism of branched-chain amino acids (BCAAs).
A plausible hypothesis is that this compound arises from a carbon chain elongation pathway, starting from a smaller α-keto acid precursor. This mechanism is analogous to the chain extension observed in the biosynthesis of leucine and the methionine-derived glucosinolates in plants. nih.gov In these pathways, an α-keto acid undergoes a three-step cycle involving:
Condensation with acetyl-CoA.
Isomerization of a hydroxy group.
Oxidative decarboxylation to yield a chain-elongated α-keto acid. nih.gov
Considering this model, a potential precursor for this compound could be trimethylpyruvic acid (3,3-dimethyl-2-oxobutanoic acid). This C6 α-keto acid is the direct precursor for the non-proteinogenic amino acid L-tert-leucine. researchgate.netnih.gov The enzymatic conversion of trimethylpyruvic acid to L-tert-leucine is catalyzed by enzymes such as leucine dehydrogenase and branched-chain aminotransferase (BCAT). researchgate.netnih.gov
The proposed biosynthetic steps for this compound are detailed in the table below:
| Step | Reaction | Putative Enzyme Class | Precursor | Product |
| 1 | Condensation with Acetyl-CoA | Isopropylmalate synthase-like enzyme | Trimethylpyruvic acid | 2-(1,1-dimethyl-2-oxopropyl)malate |
| 2 | Isomerization | Isopropylmalate isomerase-like enzyme | 2-(1,1-dimethyl-2-oxopropyl)malate | 3-(1,1-dimethyl-2-oxopropyl)malate |
| 3 | Oxidative Decarboxylation | 3-isopropylmalate dehydrogenase-like enzyme | 3-(1,1-dimethyl-2-oxopropyl)malate | This compound |
This hypothetical pathway leverages the enzymatic machinery known to be involved in branched-chain amino acid metabolism. The enzymes responsible would likely exhibit broader substrate specificity to accommodate the tert-butyl group of the precursor.
Alternatively, this compound could be formed via the transamination of a yet-to-be-identified C7 branched-chain amino acid. This reaction would be catalyzed by a branched-chain aminotransferase (BCAT), which is known to interconvert amino acids and their corresponding α-keto acids. nih.gov
While one source mentions this compound as a metabolite of valine in humans, this is less likely given that the catabolism of valine, a C5 amino acid, proceeds through different intermediates and does not involve a carbon chain elongation to a C7 α-keto acid. biosynth.com
Further research, including metabolic labeling studies and characterization of enzymes with broad substrate specificity in branched-chain amino acid pathways, is necessary to definitively establish the biosynthetic origin of this compound.
Iv. Advanced Analytical Methodologies for Research on 3,3 Dimethyl 2 Oxopentanoic Acid
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For a compound like 3,3-dimethyl-2-oxopentanoic acid, which is often present at low concentrations alongside structurally similar molecules, high-resolution chromatographic methods are essential.
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, including organic acids. To make organic acids like this compound suitable for GC analysis, they must first be converted into more volatile and thermally stable derivatives. This derivatization step is crucial for achieving good chromatographic separation and sensitive detection.
The process typically involves the extraction of organic acids from a biological sample, such as urine or plasma, followed by a chemical reaction to create derivatives. Common derivatization methods for organic acids include esterification and silylation. For keto acids, an additional oximation step may be performed to protect the keto group. Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the inside of the column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.
GC-MS is a versatile technique suitable for both targeted and untargeted metabolomics studies, offering comprehensive identification and quantification of a wide range of metabolites.
Table 1: GC-MS Instrumentation and Typical Parameters
| Parameter | Typical Setting |
| Column Type | Capillary column (e.g., non-polar or mid-polar) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Oven Temperature Program | Ramped temperature gradient to separate compounds with different boiling points. |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) |
| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the quantitative analysis of organic acids in biological fluids. Unlike GC-MS, LC-MS can often analyze compounds without the need for derivatization, although derivatization can be used to improve chromatographic retention and ionization efficiency for certain analytes.
In LC-MS/MS, the sample is dissolved in a liquid solvent and pumped through a column packed with a stationary phase. Separation occurs based on the interactions of the analytes with the stationary and mobile phases. For organic acids, reversed-phase chromatography is commonly used. The eluent from the LC column is then introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a specific parent ion, fragmenting it, and then detecting a specific fragment ion. This technique, known as multiple reaction monitoring (MRM), significantly reduces background noise and improves the accuracy of quantification.
The development and validation of an LC-MS/MS method involves optimizing several parameters, including the choice of chromatographic column, mobile phase composition, and mass spectrometer settings. Method validation ensures that the assay is accurate, precise, sensitive, and robust for its intended application.
Table 2: Key Validation Parameters for LC-MS/MS Methods
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the LLOQ) |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio > 3 |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio > 10 |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Consistent, precise, and reproducible |
For exceptionally complex biological samples, one-dimensional GC-MS may not provide sufficient separation power, leading to co-eluting peaks that can interfere with accurate quantification and identification. Comprehensive two-dimensional gas chromatography (GCxGC) offers a solution by employing two different chromatographic columns with distinct separation mechanisms.
In a GCxGC system, the effluent from the first column is trapped, focused, and then rapidly re-injected onto a second, shorter column for further separation. This process is repeated throughout the analysis, resulting in a two-dimensional chromatogram with significantly increased peak capacity and resolution. When coupled with a time-of-flight mass spectrometer (TOF-MS), GCxGC-TOFMS provides high-quality mass spectra for improved compound identification, even for low-abundance metabolites in complex matrices. This technique is particularly valuable for untargeted metabolomics and the discovery of novel biomarkers.
Spectroscopic Characterization Methods
While chromatography provides separation and quantification, spectroscopy is indispensable for the definitive structural elucidation of molecules like this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H NMR and ¹³C NMR are used to characterize organic compounds.
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, their chemical environment (chemical shift), the number of neighboring protons (splitting pattern), and the number of protons of each type (integration).
¹³C NMR (Carbon-13 NMR): This technique provides information about the number of different types of carbon atoms in a molecule and their chemical environment. The chemical shift of the carbonyl carbon in an α-keto acid is a particularly useful diagnostic signal.
Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can be used to correlate the signals of directly bonded protons and carbons, providing further structural confirmation.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Sample Preparation and Derivatization Strategies for Analytical Research
Effective sample preparation is a cornerstone of the successful analysis of this compound. The primary goals of these procedures are to isolate the analyte from complex sample matrices, remove interfering substances, and convert it into a form that is amenable to the chosen analytical instrument, most commonly gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).
Given that this compound contains a carboxylic acid group and a ketone functional group, it possesses active hydrogens that contribute to its polarity and low volatility. researchgate.netcolostate.edu These characteristics make direct analysis by GC challenging. researchgate.net Therefore, derivatization is a common and often necessary step to improve its chromatographic behavior and detection sensitivity. researchgate.netjfda-online.com
Derivatization chemically modifies the analyte to create a derivative with more favorable properties for analysis. researchgate.net For α-keto acids like this compound, the main strategies involve esterification of the carboxylic acid group and/or conversion of the keto group to a less polar, more stable moiety. researchgate.netcolostate.edu These modifications increase the volatility of the compound, allowing it to be analyzed by GC, and can also enhance its response to certain detectors. researchgate.net
Common derivatization techniques include:
Silylation: This is a widely used method for compounds containing active hydrogens, such as carboxylic acids and alcohols. weber.hu Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com This process significantly increases the volatility of the analyte. weber.hu The ease of silylation follows the general order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com
Alkylation/Esterification: This involves converting the carboxylic acid group to an ester, typically a methyl ester, to increase volatility. researchgate.netcolostate.edu Reagents such as diazomethane (B1218177) or N,N-dimethylformamide dimethyl acetal (B89532) can be used for this purpose. researchgate.net For instance, the reaction of a carboxylic acid with N,N-dimethylformamide dimethyl acetal yields the corresponding methyl ester. researchgate.net
Acylation: This technique can be used to derivatize various functional groups. weber.hu While often applied to alcohols and amines, acylation can also be used for carboxylic acids. weber.hu Reagents like pentafluoropropionic anhydride (B1165640) (PFPA) and heptafluorobutyric anhydride (HFBA) introduce fluorinated acyl groups, which not only increase volatility but also enhance detectability by electron capture detection (ECD) in GC. jfda-online.comweber.hu
Quinoxalinol Formation: A specific method for α-keto acids involves condensation with o-phenylenediamine (B120857) to form stable and volatile quinoxalinol derivatives. researchgate.netnih.gov This method offers good sensitivity and has been successfully applied to the analysis of α-keto acids in various biological samples. researchgate.netnih.gov
The choice of derivatization reagent and reaction conditions (e.g., temperature and time) is critical and often requires optimization to ensure the reaction goes to completion. sigmaaldrich.com
Table 1: Common Derivatization Strategies for α-Keto Acids
| Derivatization Technique | Reagent Example | Target Functional Group | Effect on Analyte | Reference |
| Silylation | BSTFA + TMCS | Carboxylic Acid, Keto (enol form) | Increases volatility | sigmaaldrich.com |
| Alkylation (Esterification) | N,N-Dimethylformamide dimethyl acetal | Carboxylic Acid | Increases volatility | researchgate.net |
| Acylation | Pentafluoropropionic anhydride (PFPA) | Carboxylic Acid | Increases volatility and detector response | jfda-online.comweber.hu |
| Quinoxalinol Formation | o-Phenylenediamine | α-Keto Acid | Forms stable, volatile derivative | researchgate.netnih.gov |
Prior to derivatization and analysis, this compound must often be extracted from its sample matrix and purified to remove interfering substances. The choice of extraction and purification method depends heavily on the nature of the sample (e.g., plasma, urine, tissue homogenate).
For biological samples, common extraction techniques include:
Protein Precipitation: This is a simple and effective method for removing proteins from plasma or serum samples. nih.gov Methanol, often containing a small percentage of an acid like formic acid, is frequently used to precipitate proteins, leaving the smaller analyte molecules in the supernatant for further analysis. nih.gov
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. For this compound, which has some water solubility, organic solvents like ethyl acetate (B1210297) or dichloromethane (B109758) can be used for extraction. google.com
Solid-Phase Extraction (SPE): SPE offers a more selective and controlled way to isolate analytes from a complex matrix. Different sorbent materials can be used to retain either the analyte of interest or the interfering components, allowing for effective purification.
Following extraction, further purification steps may be necessary. Techniques like column chromatography can be employed to separate the analyte from other compounds with similar chemical properties. google.comacs.org The selection of the stationary and mobile phases is critical for achieving good separation. acs.org For instance, silica (B1680970) gel is a common stationary phase used in column chromatography for the purification of organic compounds. acs.org
The optimization of these procedures involves carefully selecting solvents, adjusting pH, and controlling temperatures to maximize the recovery of this compound while minimizing the co-extraction of interfering substances. Validation of the entire analytical method, including extraction and purification, is essential to ensure accuracy and reproducibility, with parameters such as recovery, linearity, and limits of detection (LOD) and quantification (LOQ) being determined. researchgate.net For example, a targeted metabolomics method using phenylenediamine derivatization for carboxylic acid-containing metabolites reported recovery rates from 90% to 105% in various biological matrices. researchgate.net
Table 2: Overview of Extraction and Purification Techniques
| Technique | Principle | Typical Application | Key Optimization Parameters | Reference |
| Protein Precipitation | Removal of proteins by denaturation with a solvent | Plasma, Serum | Choice of solvent, solvent-to-sample ratio | nih.gov |
| Liquid-Liquid Extraction | Partitioning between two immiscible liquids | Aqueous samples | Solvent selection, pH adjustment, phase ratio | google.com |
| Solid-Phase Extraction | Selective retention on a solid sorbent | Various biological fluids | Sorbent type, elution solvent, flow rate | |
| Column Chromatography | Separation based on differential adsorption | Purification of extracts | Stationary phase, mobile phase composition | google.comacs.org |
V. Chemical Reactivity and Mechanistic Studies of 3,3 Dimethyl 2 Oxopentanoic Acid
Reactions of the Keto Group
The ketone group, with its electrophilic carbonyl carbon, is a primary site for nucleophilic attack.
Nucleophilic Addition Reactions
Nucleophilic addition to the carbonyl group of α-keto acids like 3,3-dimethyl-2-oxopentanoic acid is a fundamental reaction. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. nih.gov This intermediate is typically short-lived and can subsequently be protonated to yield an alcohol or undergo other transformations. nih.gov
The stereochemical outcome of these additions is often influenced by the steric hindrance posed by the bulky tert-butyl group adjacent to the carbonyl. This can lead to preferential attack from the less hindered face of the molecule, resulting in a degree of stereoselectivity. The principles of models like Cram's rule and the Felkin-Anh model can be applied to predict the major diastereomer formed when a new stereocenter is created. academie-sciences.fr
In the context of Michael additions, where a nucleophile adds to an α,β-unsaturated carbonyl compound, the enolate of a derivative of this compound could act as the nucleophile. masterorganicchemistry.com The reaction proceeds through the formation of an enolate, which then attacks the β-carbon of the electrophilic alkene. masterorganicchemistry.com
Reduction and Oxidation Reactions
The keto group of this compound is susceptible to both reduction and oxidation.
Reduction:
Reduction of the ketone functionality yields a hydroxyl group, forming 3,3-dimethyl-2-hydroxypentanoic acid. This transformation can be achieved using various reducing agents. In biological systems, this reduction can be catalyzed by enzymes. biosynth.com It is important to note that the substance that is oxidized is the reducing agent, and the substance that is reduced is the oxidizing agent. youtube.com
Oxidation:
Oxidative cleavage of the α-keto acid can occur under strong oxidizing conditions, leading to the formation of smaller carboxylic acids. The presence of the tert-butyl group can influence the reaction pathway and the stability of the resulting products.
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group provides another reactive center in the molecule, primarily for reactions involving the acidic proton and the carbonyl carbon.
Esterification and Amidation Reactions
Esterification:
Esterification involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester. This reaction is reversible, and the equilibrium can be shifted towards the product by removing water. The synthesis of esters from carboxylic acids can be challenging, especially with sterically hindered alcohols. nih.gov However, catalytic methods have been developed to facilitate these transformations in good yields. nih.gov
Amidation:
Amidation is the reaction of the carboxylic acid with an amine to form an amide. This reaction typically requires activation of the carboxylic acid, for example, by converting it to an acid chloride, or the use of coupling agents. nih.gov Direct amidation from esters can also be achieved using catalysts like iron(III) chloride under solvent-free conditions. mdpi.com Recent research has demonstrated that post-synthetic modification of materials through amidation and esterification can be carried out under mild conditions with high yields. researchgate.net
Stereochemical Aspects of Reactions
Reactions involving either the keto or carboxylic acid group of this compound can have significant stereochemical implications, especially when new chiral centers are formed. The inherent chirality of reactants or catalysts can direct the stereochemical outcome of a reaction. For instance, in Michael addition reactions, the use of chiral auxiliaries on the Michael acceptor can lead to high diastereoselectivity. nih.gov The stereochemistry of the starting material heavily influences the reaction rate and the stereochemical purity of the product. nih.gov
Reaction Kinetics and Thermodynamics
The rates of reactions involving this compound are influenced by several factors, including the nature of the reactants, the solvent, temperature, and the presence of catalysts. For example, the kinetics of the atmospheric degradation of structurally similar compounds like 3,3-dimethylbutanal and 3,3-dimethylbutanone have been studied, providing insights into their reaction rates with atmospheric oxidants. copernicus.org
The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy. For instance, the formation of a tetrahedral intermediate during nucleophilic addition is a key thermodynamic consideration. nih.gov Computational studies, such as those using Hartree-Fock calculations, can provide information on the thermochemical factors that govern reaction pathways. academie-sciences.fr
Below is a table summarizing some of the key reactions of this compound:
| Reaction Type | Reactant | Product | Conditions |
| Nucleophilic Addition | Nucleophile (e.g., Grignard reagent, organolithium) | Tertiary alcohol | Ether solvent |
| Reduction | Reducing agent (e.g., NaBH₄, LiAlH₄) | 3,3-Dimethyl-2-hydroxypentanoic acid | Alcoholic or ether solvent |
| Esterification | Alcohol | Ester | Acid catalyst, heat |
| Amidation | Amine | Amide | Coupling agent or activation |
Vii. Research Applications and Broader Scientific Implications
Utilization in Biochemical Assay Development
3,3-Dimethyl-2-oxopentanoic acid serves as a critical component in the development and execution of biochemical assays, particularly in the context of pharmaceutical testing and enzymatic studies. biosynth.com As a high-quality reference standard, it enables the accurate quantification and identification of metabolites in biological samples. biosynth.com The development of robust assays is a cornerstone of drug discovery and diagnostics, providing insights into the efficacy and mechanism of action of potential therapeutic agents. danaher.com
A notable application of this compound is in the characterization of enzyme activity. For instance, in studies of Leucine (B10760876) Dehydrogenase (LDH), an enzyme that catalyzes the reversible conversion of α-keto acids to α-amino acids, 3,3-Dimethyl-2-oxobutanoic acid, a closely related compound, was used as a substrate. mdpi.com The assay monitored the reaction by measuring the change in absorbance of NADH, the enzyme's cofactor. mdpi.com Such assays are fundamental for understanding enzyme kinetics and substrate specificity. The general principle of these biochemical assays often involves monitoring the consumption or production of a substance, like NADH, which has a distinct spectrophotometric signature. mdpi.com
Table 1: Examples of Biochemical Assays in Drug Discovery danaher.com
| Assay Type | Principle | Application Example |
| Fluorescence Resonance Energy Transfer (FRET) | Measures distance changes between two fluorophores to monitor molecular interactions. | Screening for enzyme inhibitors by detecting conformational changes upon binding. |
| High-Performance Liquid Chromatography (HPLC) | Separates, identifies, and quantifies components in a mixture. | Assessing the purity of synthesized compounds and quantifying metabolic products. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Uses antibodies and color change to identify a substance. | Detecting the presence of specific proteins or biomarkers. |
The use of this compound and its analogs in these types of assays is crucial for advancing our understanding of biochemical processes at a molecular level.
Role as a Precursor in Research Synthesis of Complex Molecules
In the field of synthetic organic chemistry, alpha-keto acids like this compound are valuable precursors for the construction of more complex molecular architectures. While specific examples of its use are specialized, the general reactivity of the α-keto acid functional group makes it a versatile building block. Research into the synthesis of related compounds, such as 3,3-dimethyl-2-oxo-butyric acid from dichloropinacolone, highlights the chemical transformations that these molecules can undergo. researchgate.net
Recent research has demonstrated the utility of diacyl peroxides derived from aliphatic acids in manganese-catalyzed C-C bond formation reactions. acs.orgacs.org This methodology allows for the alkylation of various substrates, showcasing a modern approach to creating complex molecules from simpler precursors. acs.orgacs.org The ability to form new carbon-carbon bonds is fundamental to organic synthesis, enabling the creation of novel compounds with potential applications in medicine and materials science. researchgate.net
The synthesis of complex molecules is often a multi-step process that relies on the availability of functionalized starting materials. The structural features of this compound, including its carboxylic acid and ketone groups, provide multiple points for chemical modification, making it a potentially useful starting material for the synthesis of a variety of target molecules.
Applications in Investigating Microbial Biosynthesis Pathways
This compound and its related compounds have found applications in the study of microbial biosynthesis. Its demonstrated reductive amination activity with amino acids like phenylalanine and leucine suggests a potential role in biotransformation processes, such as those that might be employed in the production of Lactobacillus. biosynth.com
Furthermore, research into the enzymatic capabilities of microorganisms has utilized related α-keto acids to elucidate biosynthetic pathways. For example, a study on a transamination-like reaction catalyzed by Leucine Dehydrogenase investigated the co-synthesis of various α-amino acids and α-keto acids. mdpi.com This type of research is crucial for understanding how microorganisms produce essential compounds and for harnessing these pathways for biotechnological applications. mdpi.com The related compound, (3S)-3-Methyl-2-oxopentanoic acid, has also been identified in the protozoan parasite Trypanosoma brucei, suggesting its involvement in the unique metabolic pathways of this organism. nih.gov
The investigation of microbial biosynthetic pathways, such as the one for 2,3-diacetamido-2,3-dideoxy-d-glucuronic acid in Psychrobacter cryohalolentis K5T, often involves identifying and characterizing the enzymes responsible for each step in the synthesis of a complex molecule. nih.gov While not directly involving this compound, this research exemplifies the strategies used to unravel these intricate biological processes.
Contributions to Understanding Metabolic Networks (Non-Clinical Context)
In a non-clinical research context, this compound and its analogs contribute to the broader understanding of metabolic networks. The structurally similar compound, 3-Methyl-2-oxopentanoic acid, is a known metabolite of the amino acid isoleucine in a wide range of organisms, from bacteria to humans. nih.govfoodb.ca Studying the metabolism of such compounds helps to map out the complex web of biochemical reactions that constitute cellular metabolism.
Metabolic pathways databases, such as the Kyoto Encyclopedia of Genes and Genomes (KEGG), list related compounds and their involvement in various metabolic processes, including amino acid biosynthesis and degradation, and the metabolism of 2-oxocarboxylic acids. genome.jp These databases are invaluable resources for researchers seeking to understand the flow of metabolites through different pathways and how these pathways are interconnected.
The study of enzymatic reactions, such as the one catalyzed by Leucine Dehydrogenase, provides detailed insights into specific nodes within these metabolic networks. mdpi.com By understanding the substrate specificity and kinetics of individual enzymes, scientists can build more accurate models of metabolic flux and regulation. This knowledge is fundamental to fields ranging from systems biology to synthetic biology, where the goal is to understand and engineer cellular metabolism for various purposes.
Future Directions and Emerging Research Avenues for 3,3 Dimethyl 2 Oxopentanoic Acid
The study of 3,3-Dimethyl-2-oxopentanoic acid, a branched-chain α-keto acid (BCKA), is poised for significant advancement. As a metabolic intermediate, its role in cellular processes and disease is of growing interest. Future research is branching into several key areas, from innovative production methods to sophisticated biological and computational analysis, promising to unlock a deeper understanding of its function and potential applications.
Q & A
What are the recommended synthetic routes for 3,3-Dimethyl-2-oxopentanoic acid, and how can reaction conditions be optimized?
Level: Basic (Methodological Synthesis)
Answer:
Synthesis typically involves α-keto acid formation via oxidation of branched-chain precursors or condensation reactions. For analogs like 3-Methyl-2-oxobutanoic acid, sodium salt derivatives are used to stabilize intermediates and enhance solubility in polar solvents . Optimization includes:
- Precursor selection : Alkyl acetoacetates (e.g., ethyl 3-methyl-3-ethoxycarbonyl-4-oxopentanoate) are common starting materials .
- Oxidation control : Catalytic oxidation with transition metals (e.g., MnO₂) under controlled pH (5–7) minimizes side reactions .
- Purification : Liquid-liquid extraction followed by recrystallization in ethanol/water mixtures improves yield (reported >85% for similar α-keto acids) .
How can structural characterization of this compound be systematically validated?
Level: Basic (Analytical Methodology)
Answer:
Multi-technique validation is critical:
- Spectroscopy : IR confirms the carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and hydroxyl (COOH) at ~2500–3000 cm⁻¹. NMR (¹H/¹³C) identifies methyl branching (δ 1.2–1.4 ppm for CH₃ groups) and keto-carbonyl (δ 200–210 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion [M-H]⁻ at m/z 159.0662 (calculated for C₇H₁₁O₃) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210 nm) monitors purity (>98%) using C18 columns and acetonitrile/water gradients .
What safety protocols are critical for handling this compound in laboratory settings?
Level: Basic (Safety and Handling)
Answer:
- PPE : Wear N95 masks, nitrile gloves, and safety goggles to prevent inhalation/contact, as α-keto acids may irritate eyes and skin .
- Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., ethyl esters) .
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal, as per EPA guidelines for carboxylic acids .
What role does this compound play in metabolic pathway studies, and how can its activity be mechanistically probed?
Level: Advanced (Mechanistic Research)
Answer:
As a branched-chain α-keto acid analog, it may inhibit enzymes like branched-chain α-keto acid dehydrogenase (BCKDH). Methodologies include:
- Enzyme assays : Monitor NADH oxidation rates in BCKDH complexes incubated with the compound (0.1–10 mM) to assess competitive inhibition .
- Isotopic labeling : Use ¹³C-labeled analogs in tracer studies to track incorporation into downstream metabolites via GC-MS .
How can researchers resolve analytical discrepancies in quantifying this compound in complex matrices?
Level: Advanced (Analytical Challenges)
Answer:
- Matrix effects : Employ isotopically labeled internal standards (e.g., ²H₅-3,3-Dimethyl-2-oxopentanoic acid) to correct for ion suppression in LC-MS .
- Derivatization : Use pentafluorobenzyl bromide to enhance GC sensitivity, achieving detection limits <10 ng/mL .
How should conflicting hazard classifications for α-keto acids like this compound be addressed?
Level: Advanced (Data Contradiction Analysis)
Answer:
- Cross-referencing : Compare GHS classifications from multiple SDS (e.g., EU vs. UN revisions) .
- In vitro testing : Conduct acute toxicity assays (e.g., OECD 423) on murine models to verify LD₅₀ values if literature conflicts arise .
What computational strategies predict the reactivity of this compound in catalytic systems?
Level: Advanced (Computational Modeling)
Answer:
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to study keto-enol tautomerization energetics .
- Docking simulations : Model interactions with enzyme active sites (e.g., PyMOL) using PubChem 3D conformers .
How can regioselectivity challenges in synthesizing this compound derivatives be mitigated?
Level: Advanced (Synthetic Chemistry)
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
